molecular formula C8H13N5O B1658461 2-Amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine CAS No. 611-54-1

2-Amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine

Cat. No.: B1658461
CAS No.: 611-54-1
M. Wt: 195.22
InChI Key: ARHXUJTYUBUXBB-UHFFFAOYSA-N
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Description

6,7-Dimethyltetrahydropterin is a member of pterins.

Scientific Research Applications

Model Compound in Enzymatic Reaction Studies

2-Amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine serves as a useful model compound for studying chemical and enzymatic reactions, particularly in relation to 5-methyl tetrahydrofolate. It has been synthesized and characterized for its absorption spectra, PMR spectra, and pKa values, which are essential for understanding its chemical behavior in various biological processes (Whiteley, Drais, & Huennekens, 1969).

Hydroxylation of Aromatic Amino Acids

Research indicates that this compound, in the presence of ferrous ion, acts as a hydroxylating agent for aromatic amino acids. This property is significant for understanding biochemical pathways and enzymatic systems involving amino acid transformations (Coulson, Powers, & Jepson, 1970).

Enzyme Substrate Analysis

This compound has been analyzed as a substrate for dihydropteridine reductase, an enzyme critical in human brain function. The studies focus on the enzyme’s interaction with various pteridine ring substituents, enhancing our understanding of enzyme-substrate specificity and reaction mechanisms (Armarego, Ohnishi, & Taguchi, 1986).

Investigation of Autoxidation Mechanisms

The autoxidation of tetrahydrofolic acid and tetrahydrobiopterin, both derivatives of this compound, has been studied. This research helps in understanding the kinetics and mechanisms involved in oxidative stress and the formation of free radicals in biological systems (Blair & Pearson, 1974).

Electron-Transfer Reactions Studies

Preliminary studies have been conducted on the formation of cationic radicals of this compound. These findings have implications for understanding electron-transfer reactions in biological systems and photosynthesis (Bobst, 1971).

Properties

CAS No.

611-54-1

Molecular Formula

C8H13N5O

Molecular Weight

195.22

IUPAC Name

2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one

InChI

InChI=1S/C8H13N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h3-4,10H,1-2H3,(H4,9,11,12,13,14)

InChI Key

ARHXUJTYUBUXBB-UHFFFAOYSA-N

SMILES

CC1C(NC2=C(N1)C(=O)NC(=N2)N)C

Canonical SMILES

CC1C(NC2=C(N1)C(=O)NC(=N2)N)C

611-54-1

Related CAS

945-43-7 (mono-hydrochloride)

Synonyms

2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine
2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine hydrochloride
2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine monohydrochloride
2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine sulfate
2-amino-4-hydroxy-6,7-dimethyltetrahydropteridine
6,7-dimethyl-5,6,7,8-tetrahydropterin
DMPH4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine
Reactant of Route 2
2-Amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine
Reactant of Route 3
2-Amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine
Reactant of Route 4
2-Amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine
Reactant of Route 5
2-Amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine
Reactant of Route 6
2-Amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine

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